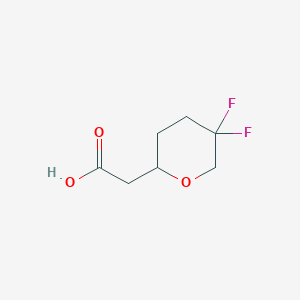

![molecular formula C19H23NO3S B2884020 Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034515-44-9](/img/structure/B2884020.png)

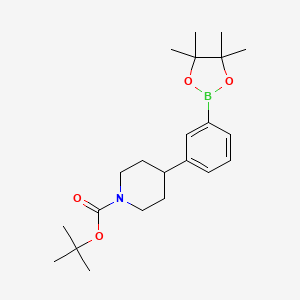

Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several distinct structural features . These include a bicyclo[2.2.1]hept-5-en-2-yl group, a 1,4-thiazepan-4-yl group, and a phenyl group . The exact properties and behavior of this compound would depend on the precise way in which these groups are connected and the overall 3D structure of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the number of different groups present . The bicyclo[2.2.1]hept-5-en-2-yl group, for example, is a type of cycloalkene, which is a ring-shaped molecule with a double bond . The 1,4-thiazepan-4-yl group is a seven-membered ring containing a nitrogen and a sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the bicyclo[2.2.1]hept-5-en-2-yl group could potentially make the compound somewhat hydrophobic (water-repelling), while the 1,4-thiazepan-4-yl group could potentially make it more polar .Scientific Research Applications

Homogeneous Hydrogenation and Solvent Complexes

Research on rhodium diphosphine precursors with related structures has highlighted the role of such compounds in homogeneous hydrogenation. The equilibrium between solvated dihydrides and solvates varies with phosphine structure, affecting the hydrogenation process. This has implications for the development of asymmetric catalysis techniques, offering insights into solvent effects and ligand design (Brown et al., 1981).

Photoresist Materials for Lithography

A study on new alicyclic polymers designed for 193 nm photoresist materials utilized cycloaliphatic co- and terpolymers related to the chemical structure . These materials, synthesized through various polymerization techniques, show promise in semiconductor manufacturing due to their solubility in common organic solvents and variable glass transition temperatures (Okoroanyanwu et al., 1998).

Electrochemically Induced Cyclization

Electrochemical methods have been applied to induce cyclization in compounds with similar structures, leading to pharmacologically active derivatives. This approach demonstrates the potential for creating complex organic molecules with high yields and efficiency, opening avenues for drug synthesis and organic chemistry research (Vereshchagin et al., 2014).

Synthesis and Characterization of Alicyclic Polymers

Further investigation into alicyclic polymers for lithographic applications has been conducted, focusing on the synthesis and characterization of materials based on the structural motif of Bicyclo[2.2.1]hept-5-en-2-yl derivatives. These studies contribute to the development of advanced photoresist materials with enhanced properties for use in the semiconductor industry (Okoroanyanwu et al., 1998).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c21-19(17-13-14-6-7-16(17)12-14)20-9-8-18(24(22,23)11-10-20)15-4-2-1-3-5-15/h1-7,14,16-18H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDRVOASWYNOQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC4CC3C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)

![3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883951.png)

![N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2883952.png)

![3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2883954.png)

![N-[1-(benzotriazol-1-yl)propyl]benzenecarbothioamide](/img/structure/B2883955.png)

![2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2883956.png)

![3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883957.png)